molecular formula C14H8ClF3N2O4 B586200 N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide CAS No. 1352440-75-5

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide

Cat. No.: B586200
CAS No.: 1352440-75-5
M. Wt: 360.673
InChI Key: OWWRTEUTTPOCHR-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide is a complex organic compound characterized by the presence of chloro, trifluoromethyl, hydroxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Halogenation: The chloro group is introduced via halogenation, typically using chlorine gas or a chlorinating agent like thionyl chloride.

    Trifluoromethylation: The trifluoromethyl group is added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling Reaction: The final step involves coupling the substituted benzene rings through an amide bond formation, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using a base like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Sodium hydroxide or other bases in polar solvents like ethanol or water.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or activator, affecting various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide can be compared with other similar compounds, such as:

    N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-[4-Chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.

    N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-4-nitrobenzamide: Positional isomer with potentially different chemical and biological properties.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O4/c15-11-3-1-7(5-10(11)14(16,17)18)19-13(22)9-6-8(20(23)24)2-4-12(9)21/h1-6,21H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWRTEUTTPOCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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